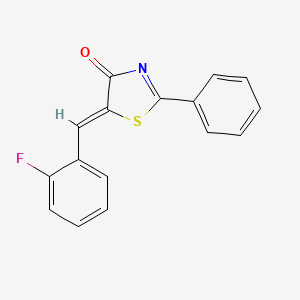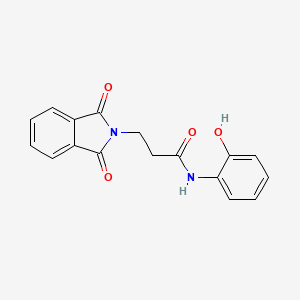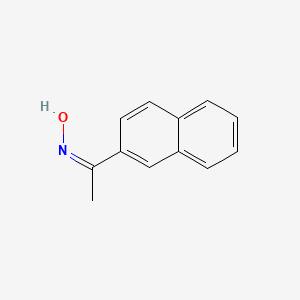
(5Z)-5-(2-fluorobenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-(2-fluorobenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-fluorobenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one typically involves the condensation of 2-fluorobenzaldehyde with 2-phenyl-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(5Z)-5-(2-fluorobenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
科学的研究の応用
Chemistry
In chemistry, (5Z)-5-(2-fluorobenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored as a lead compound for drug development. Its unique structure may offer therapeutic potential for various diseases, and further research could elucidate its pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings. Its chemical properties could be harnessed to create materials with specific characteristics.
作用機序
The mechanism of action of (5Z)-5-(2-fluorobenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The fluorobenzylidene group may enhance its binding affinity to these targets, leading to specific biological effects. Further research is needed to fully understand the molecular pathways involved.
類似化合物との比較
Similar Compounds
(5Z)-5-(2-chlorobenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one: Similar structure with a chlorine atom instead of fluorine.
(5Z)-5-(2-bromobenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one: Similar structure with a bromine atom instead of fluorine.
(5Z)-5-(2-methylbenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorobenzylidene group in (5Z)-5-(2-fluorobenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one imparts unique chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
特性
分子式 |
C16H10FNOS |
|---|---|
分子量 |
283.3 g/mol |
IUPAC名 |
(5Z)-5-[(2-fluorophenyl)methylidene]-2-phenyl-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H10FNOS/c17-13-9-5-4-8-12(13)10-14-15(19)18-16(20-14)11-6-2-1-3-7-11/h1-10H/b14-10- |
InChIキー |
NEOOBHLNVDMAHE-UVTDQMKNSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=CC=CC=C3F)/S2 |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC=CC=C3F)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin,2,16(or2,17)-bis(1,1-dimethylethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydro-](/img/structure/B11705497.png)
![12-(3,4-dichlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11705508.png)
![N-(4-{[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B11705513.png)
![2-nitro-N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11705521.png)

![(5Z)-3-methyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11705523.png)
![3-(4-Methoxybenzyl)-4-[(4-methoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11705524.png)
![3-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-benzoic acid ethyl ester](/img/structure/B11705528.png)
![2-(Dimethylamino)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B11705535.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11705537.png)
![(4Z)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705544.png)


